3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
CAS No.:
Cat. No.: VC17788330
Molecular Formula: C10H14N6
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine -](/images/structure/VC17788330.png)
Specification
Molecular Formula | C10H14N6 |
---|---|
Molecular Weight | 218.26 g/mol |
IUPAC Name | 8-(3-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine |
Standard InChI | InChI=1S/C10H14N6/c1-8-6-15(4-2-11-8)9-10-14-13-7-16(10)5-3-12-9/h3,5,7-8,11H,2,4,6H2,1H3 |
Standard InChI Key | PJPRHHUXQIQSHG-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CCN1)C2=NC=CN3C2=NN=C3 |
Introduction
3-Methyl-1-{124triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound that combines a triazole and pyrazine ring system with a piperazine moiety. This compound is part of a broader class of triazolopyrazines, which are known for their diverse biological activities, including potential applications in oncology and other therapeutic areas.
Biological Activity
While specific biological activity data for 3-Methyl-1-{ triazolo[4,3-a]pyrazin-8-yl}piperazine is limited, compounds within the triazolopyrazine class are generally recognized for their potential in inhibiting kinases and modulating various biochemical pathways. These activities are crucial in cancer treatment and vascular biology.
Synthesis and Characterization
The synthesis of triazolopyrazine derivatives typically involves aromatic nucleophilic substitution reactions, similar to those used for related compounds like 2-Methyl-1-{ triazolo[4,3-a]pyrazin-8-yl}piperazine. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.
Related Compounds and Their Activities
These compounds highlight the diversity within the triazolopyrazine class and emphasize the unique structural features and biological activities of each derivative.
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